molecular formula C13H16FNO4 B13921588 5-Fluoro-2-methoxy-N-(pivaloyloxy)benzamide

5-Fluoro-2-methoxy-N-(pivaloyloxy)benzamide

Cat. No.: B13921588
M. Wt: 269.27 g/mol
InChI Key: WJHPLYSDEARZJA-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and a neopentanoyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide typically involves multiple steps. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by the introduction of the neopentanoyloxy group through esterification. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Products include 5-fluoro-2-methoxybenzoic acid or 5-fluoro-2-methoxybenzaldehyde.

    Reduction: Products include 5-fluoro-2-methoxy-N-(neopentanoyloxy)aniline.

    Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxy-N-(neopentanoyloxy)benzamide.

Scientific Research Applications

5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The neopentanoyloxy group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzamide: Lacks the neopentanoyloxy group, which may result in different biological activity and solubility.

    2-methoxy-N-(neopentanoyloxy)benzamide: Lacks the fluorine atom, which may affect binding affinity and specificity.

    5-fluoro-N-(neopentanoyloxy)benzamide: Lacks the methoxy group, which may influence the compound’s chemical reactivity and biological activity.

Uniqueness

5-fluoro-2-methoxy-N-(neopentanoyloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

[(5-fluoro-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)12(17)19-15-11(16)9-7-8(14)5-6-10(9)18-4/h5-7H,1-4H3,(H,15,16)

InChI Key

WJHPLYSDEARZJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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